molecular formula C9H11NOS B3429321 N-(2-sulfanylethyl)benzamide CAS No. 73721-89-8

N-(2-sulfanylethyl)benzamide

Cat. No.: B3429321
CAS No.: 73721-89-8
M. Wt: 181.26 g/mol
InChI Key: VQLAUZQBHULEDZ-UHFFFAOYSA-N
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Description

N-(2-sulfanylethyl)benzamide: is an organic compound with the molecular formula C9H11NOS . It is a benzamide derivative where the benzamide group is substituted with a 2-sulfanylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-sulfanylethyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-mercaptoethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(2-sulfanylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-sulfanylethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

N-(2-sulfanylethyl)benzamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, providing a basis for its biological activity .

Comparison with Similar Compounds

  • N-(2-mercaptoethyl)benzamide
  • N-(2-sulfanylethyl)benzamide derivatives
  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives .

Properties

IUPAC Name

N-(2-sulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(10-6-7-12)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAUZQBHULEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-89-8
Record name N-(2-sulfanylethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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